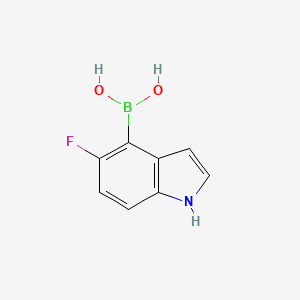

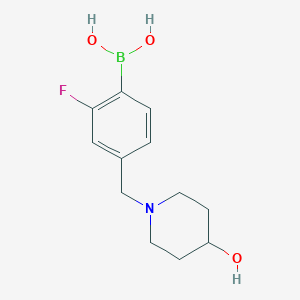

(5-フルオロ-1H-インドール-4-イル)ボロン酸

概要

説明

“(5-fluoro-1H-indol-4-yl)boronic acid” is a chemical compound with the CAS Number: 1350836-07-5 . It has a molecular weight of 178.96 and its IUPAC name is 5-fluoro-1H-indol-4-ylboronic acid .

Molecular Structure Analysis

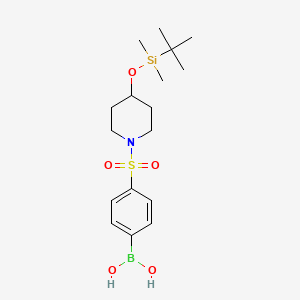

The InChI code for “(5-fluoro-1H-indol-4-yl)boronic acid” is 1S/C8H7BFNO2/c10-6-1-2-7-5 (3-4-11-7)8 (6)9 (12)13/h1-4,11-13H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Boronic acids, including “(5-fluoro-1H-indol-4-yl)boronic acid”, are known to participate in Suzuki–Miyaura coupling reactions . This type of reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .Physical and Chemical Properties Analysis

“(5-fluoro-1H-indol-4-yl)boronic acid” is typically stored at refrigerated temperatures .科学的研究の応用

抗ウイルス活性

(5-フルオロ-1H-インドール-4-イル)ボロン酸: 誘導体は、抗ウイルス剤としての可能性について研究されています。 例えば、4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジドなどの誘導体は、コクサッキーB4ウイルスを含む、さまざまなRNAおよびDNAウイルスに対して阻害活性を示しています .

鈴木・宮浦カップリング反応

合成化学の分野において、(5-フルオロ-1H-インドール-4-イル)ボロン酸は、鈴木・宮浦カップリング反応に役立つ試薬です。 このクロスカップリング反応は、医薬品やポリマーを含む複雑な有機化合物を生成するために広く使用されています .

Safety and Hazards

将来の方向性

Boronic acid-based compounds, including “(5-fluoro-1H-indol-4-yl)boronic acid”, have been the focus of recent research due to their unique properties. They have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The reversible nature of the bonds they form opens up possibilities for the development of stimuli-responsive biological and material chemistry explorations .

作用機序

Boronic acids are a class of compounds that are widely used in organic synthesis and medicinal chemistry. They are known for their ability to form stable covalent bonds with proteins, DNA, and RNA, which makes them useful in the development of drugs and therapeutic agents .

Target of Action

Boronic acids can interact with a variety of biological targets. The specific target would depend on the structure of the boronic acid and its functional groups. In some cases, boronic acids have been shown to inhibit enzymes by binding to their active sites .

Mode of Action

Boronic acids can form reversible covalent bonds with proteins, DNA, and RNA. This is due to the ability of boron to coordinate with the oxygen atoms in these biomolecules, leading to the formation of stable tetravalent boronate complexes .

Biochemical Pathways

The biochemical pathways affected by boronic acids would depend on their specific targets. For example, if a boronic acid inhibits an enzyme, it could disrupt the biochemical pathway in which that enzyme is involved .

Pharmacokinetics

The pharmacokinetics of boronic acids, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Some boronic acids have been found to have good bioavailability and stability, while others may require modification to improve these properties .

Result of Action

The molecular and cellular effects of boronic acids can include the inhibition of enzyme activity, disruption of biochemical pathways, and potential cytotoxic effects. The specific effects would depend on the structure of the boronic acid and its targets .

Action Environment

The action of boronic acids can be influenced by various environmental factors, such as pH and the presence of certain ions. For example, the formation of boronate complexes is pH-dependent, which can affect the activity of boronic acids .

特性

IUPAC Name |

(5-fluoro-1H-indol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPHECXPHNAJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=CN2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

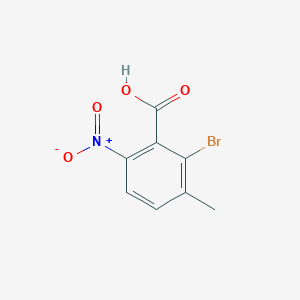

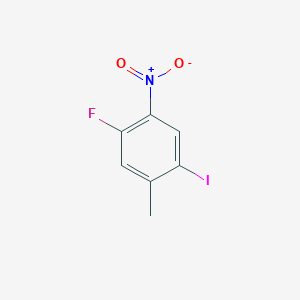

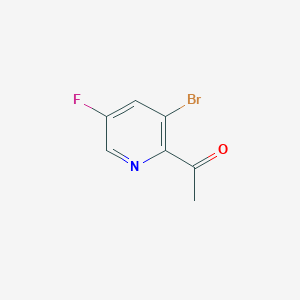

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)

![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)

![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)